molecular formula C11H17F6N3O4S2 B6309397 1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide;  99% CAS No. 280779-53-5

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide; 99%

Cat. No. B6309397
CAS RN: 280779-53-5
M. Wt: 433.4 g/mol
InChI Key: PIZIXRLDZQRSNU-UHFFFAOYSA-N
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Description

1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide (hereafter referred to as 1-M3P-TFSI) is an ionic liquid (IL) that has been increasingly studied in recent years due to its unique properties. 1-M3P-TFSI is composed of two cations, 1-methyl-3-pentylimidazolium and bis(trifluoromethylsulfonyl)imide, and is often synthesized at a concentration of 99%. It has a wide range of applications in scientific research, from being used as a reaction medium to being used as a solvent for a variety of processes. In

Scientific Research Applications

1-M3P-TFSI has a wide range of applications in scientific research. It has been used as a reaction medium for a variety of reactions, such as the synthesis of organic compounds, the hydrolysis of esters, and the synthesis of polymers. It has also been used as a solvent for the extraction of organic compounds from aqueous solutions and for the purification of pharmaceuticals. In addition, 1-M3P-TFSI has been used in the analysis of proteins and nucleic acids, and as an electrolyte for electrochemical cells.

Mechanism of Action

The mechanism of action of 1-M3P-TFSI is not entirely understood. However, it is believed to be related to its unique properties, such as its high solubility in water and its ability to form hydrogen bonds with other molecules. It is also believed that the cations in 1-M3P-TFSI interact with anions in the solution, resulting in electrostatic interactions that can affect the solubility and reactivity of the molecules in the solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-M3P-TFSI are not well understood. However, it has been suggested that 1-M3P-TFSI has the potential to affect the activity of enzymes and other proteins, as well as the transport of ions and molecules across cell membranes. In addition, it has been suggested that 1-M3P-TFSI may have an effect on the metabolism of cells, as well as on the expression of genes.

Advantages and Limitations for Lab Experiments

1-M3P-TFSI has several advantages for use in lab experiments. It is highly soluble in water, making it suitable for use in aqueous solutions. It is also non-volatile, meaning that it is not easily lost during the course of an experiment. Furthermore, it has a low vapor pressure and is chemically stable, making it suitable for use in long-term experiments. However, 1-M3P-TFSI also has some limitations. It is expensive, and it has a high viscosity, which can make it difficult to work with in some experiments.

Future Directions

1-M3P-TFSI has a wide range of potential applications in scientific research, and there are many potential future directions for research. For example, further studies could be conducted to better understand the biochemical and physiological effects of 1-M3P-TFSI. In addition, further research could be conducted to explore the potential uses of 1-M3P-TFSI in the development of new drugs and other therapeutic agents. Furthermore, research could be conducted to explore the potential applications of 1-M3P-TFSI in the field of nanotechnology. Finally, research could be conducted to explore the potential uses of 1-M3P-TFSI in the development of new materials and technologies.

Synthesis Methods

1-M3P-TFSI is synthesized by a method known as “room temperature ionic liquids synthesis” (RT1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide; 99%S). This method involves the reaction of 1-methyl-3-pentylimidazole with bis(trifluoromethylsulfonyl)imide in an aqueous solution. The reaction is carried out at room temperature and is highly efficient. The resulting product is a clear, colorless liquid with a concentration of 99%.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-pentylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C2F6NO4S2/c1-3-4-5-6-11-8-7-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZIXRLDZQRSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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